
2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-(4-(4-(p-Tolylamino)pteridin-2-yl)piperazin-1-yl)ethanol” is complex, with several functional groups. The compound contains a piperazine ring, a pteridine ring, and an ethanol group. The structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR spectra .Aplicaciones Científicas De Investigación
Catalytic Synthesis and Antimicrobial Agents
Research by Patel and Park (2015) explored the catalytic N-formylation for synthesizing piperazine-based antimicrobial agents. This study highlights the efficiency of using a mild heterogeneous catalyst for preparing a new class of compounds with significant in vitro antimicrobial potential against various bacteria and fungi, demonstrating the potential of piperazine derivatives in addressing antibiotic resistance (Patel & Park, 2015).
Novel Derivatives for Antimicrobial and Antifungal Activities
Another study by Patel, Agravat, and Shaikh (2011) synthesized novel pyridine derivatives and evaluated their antimicrobial activity. This research produced compounds with variable and modest activity against tested bacterial and fungal strains, underscoring the pharmaceutical relevance of synthesizing novel compounds for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Evaluation
Rajkumar, Kamaraj, and Krishnasamy (2014) focused on the synthesis of piperazine derivatives and their biological evaluation, particularly for antimicrobial studies. The compounds showed excellent antibacterial and antifungal activities compared to standard drugs, which illustrates the potential of such derivatives in developing new therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antineoplastic Applications
A study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, identified various metabolites, elucidating the drug's metabolic pathways in humans. This research provides insights into the pharmacokinetics of novel cancer treatments and their optimization (Gong, Chen, Deng, & Zhong, 2010).
Synthesis and Supramolecular Chemistry
Cheadle, Gerasimchuk, Barnes, Tyukhtenko, and Silchenko (2013) synthesized a new multidentate bifunctional organic ligand, highlighting its potential in coordination and supramolecular chemistry. This work emphasizes the versatility of piperazine derivatives in creating complex molecular structures for advanced materials and chemical research (Cheadle et al., 2013).
Propiedades
IUPAC Name |
2-[4-[4-(4-methylanilino)pteridin-2-yl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-2-4-15(5-3-14)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(9-11-26)12-13-27/h2-7,27H,8-13H2,1H3,(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKPUPHSBHIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 3-isopropyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2997776.png)
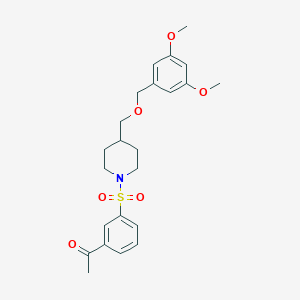
![[(1S)-2-Methylidenecyclopropyl]methanol](/img/structure/B2997778.png)
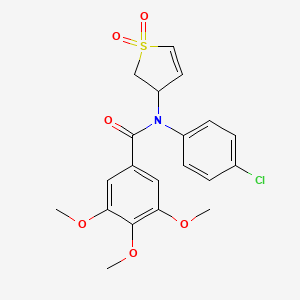
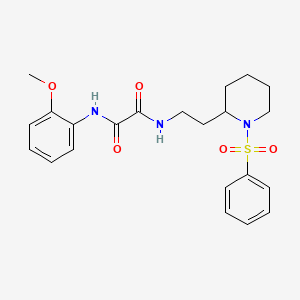
![2-[(1-Tert-butylazetidin-3-yl)oxy]pyrazine](/img/structure/B2997783.png)
![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2997784.png)
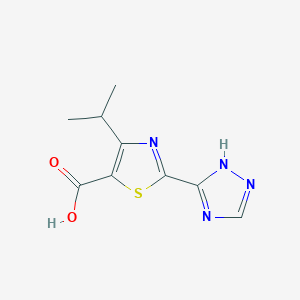
![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2997788.png)
![1-(4-chlorophenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2997793.png)
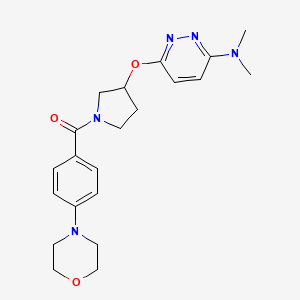
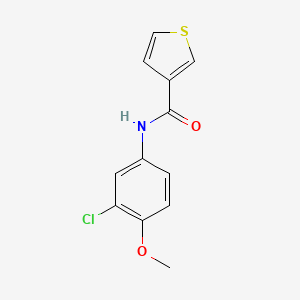
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
